

# A Technical Guide to the Preliminary Investigation of Novel S-Pantoprazole Hydrates

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## Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

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This technical guide provides a comprehensive overview of the preliminary investigation into novel hydrates of S-pantoprazole, the levorotatory enantiomer of pantoprazole. Pantoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] The crystalline form of an active pharmaceutical ingredient (API), such as its hydrate, can significantly influence its physicochemical properties, including stability, solubility, and bioavailability.[4] This document outlines the synthesis and characterization of various S-pantoprazole hydrates, presenting data in a structured format to facilitate comparison and further research.

## Overview of S-Pantoprazole Hydrates

S-pantoprazole can form several hydrated crystalline structures. Research has identified multiple forms, including a trihydrate and a hemipentahydrate of S-pantoprazole sodium.[5][6] Additionally, studies on racemic pantoprazole sodium have revealed the existence of a monohydrate, a sesquihydrate, and other polymorphic forms, which provides a basis for investigating the corresponding S-enantiomer hydrates.[4][7] The crystalline water in these hydrates can be labile, with transformations between different hydrated states occurring with changes in temperature and humidity.[5][6] For instance, S-pantoprazole sodium trihydrate can convert to the hemipentahydrate at approximately 40°C, a transition that is reversible at high humidity.[5][6]

## Synthesis and Crystallization Protocols

The preparation of S-pantoprazole sodium hydrates typically involves the reaction of S-pantoprazole with a sodium base in a suitable solvent system, followed by crystallization. The specific hydrate form obtained can be influenced by factors such as the solvent, temperature, and water content.

### General Synthesis of S-Pantoprazole Sodium Sesquihydrate

A common method for preparing S-pantoprazole sodium sesquihydrate involves suspending S-pantoprazole in an organic solvent and then adding an aqueous solution of sodium hydroxide.

[8]

Experimental Protocol:

- Suspend S-pantoprazole (e.g., 13.0 g, 33.91 mmol) in isopropyl acetate (130 mL) at 30°C.[8]
- Add a 20% aqueous solution of sodium hydroxide (7.46 g, 37.30 mmol) dropwise to the suspension.[8]
- Stir the reaction mixture at 30°C for 3 hours.[8]
- Collect the resulting solid by filtration.[8]
- Wash the filter cake with ethyl acetate.[8]
- Dry the product under vacuum at 20-25°C for 24 hours to yield white S-pantoprazole sodium sesquihydrate.[8] The expected water content is approximately 6.3-6.4%.[8]

## Characterization Methodologies

A suite of analytical techniques is employed to characterize the different hydrate forms of S-pantoprazole, confirming their structure, water content, and thermal properties.

### Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases. Each hydrate form exhibits a unique diffraction pattern.

Experimental Protocol:

- Instrument: Bruker AXS D8 ADVANCE diffractometer or equivalent.[4]
- Geometry:  $\theta$ - $\theta$  with a LynxEye detector.[4]
- Radiation: Cu K $\alpha$ .
- Scan Range: 4.6-40° 2 $\theta$ . [4]
- Step Size: 0.02° 2 $\theta$ . [4]
- Time per Step: 0.16 s. [4]
- Sample Preparation: Top-loading method using a stainless steel sample holder. [4]

## Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrates by measuring the weight loss as a function of temperature.

Experimental Protocol:

- Instrument: TGA Q5000, TA Instruments or equivalent.[4]
- Mode: High-Resolution (Hi-Res) with a dynamic test procedure.[4]
- Purge Gas: Nitrogen, with a flow rate of 40 mL/min for the balance and 60 mL/min for the sample.[4]
- Heating Rate: 30°C/min up to 125°C.[4]
- Sample Pan: Aluminum pan.[4]

## Infrared Spectroscopy (IR)

IR spectroscopy is used to characterize the vibrational modes of the molecule and the presence of water, providing structural information.

Experimental Protocol:

- Instrument: An FT-IR spectrometer.
- Method: The sample is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory.
- Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .

## Quantitative Data Summary

The following tables summarize the key quantitative data for various pantoprazole hydrates based on available literature.

Table 1: Water Content of Pantoprazole Hydrates

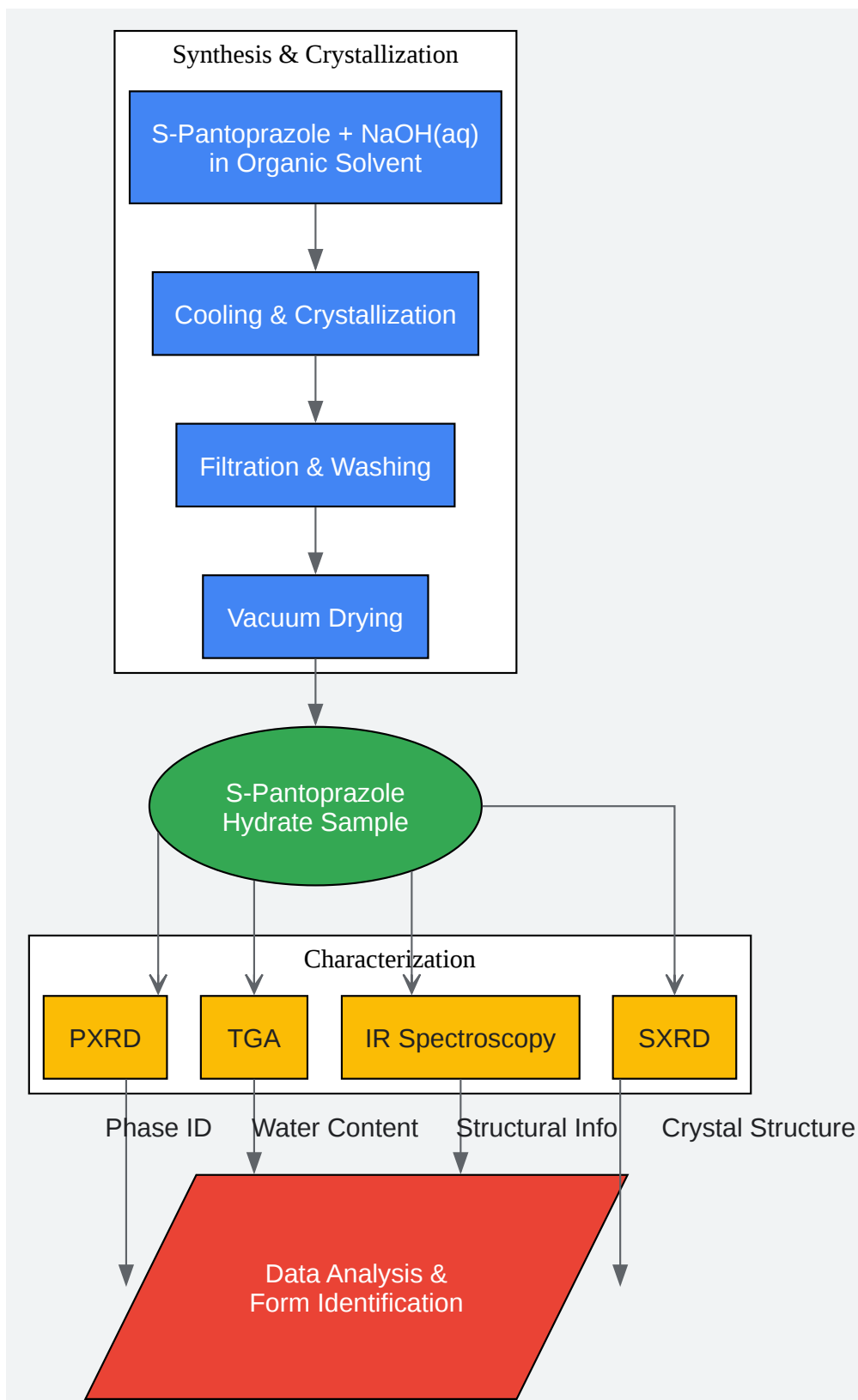
Hydrate Form	Theoretical Water Content (% w/w)	Experimental Water Content (% w/w)	Analytical Method
Pantoprazole Sodium Sesquihydrate	6.245[4]	5.288 - 6.65[4]	TGA, Karl Fischer
S-Pantoprazole Sodium Sesquihydrate	~6.25	6.31 - 6.42[8]	Karl Fischer
S-Pantoprazole Sodium Trihydrate	Not specified	Not specified	-
S-Pantoprazole Sodium Hemipentahydrate	Not specified	Not specified	-
Pantoprazole Sodium Monohydrate	Not specified	Not specified	-

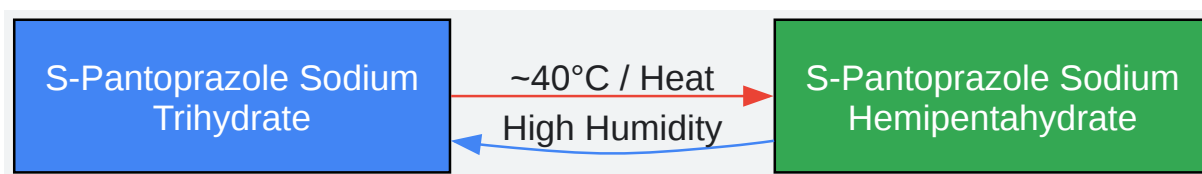
Table 2: Crystallographic Data for Pantoprazole Sodium Sesquihydrate (Form I)

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbca (#61) <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
a (Å)	33.4862(6) <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
b (Å)	17.29311(10) <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
c (Å)	13.55953(10) <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
V (Å <sup>3</sup> )	7852.06(14) <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Z	16 <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>

## Visualizations

The following diagrams illustrate the experimental workflow for the characterization of S-pantoprazole hydrates and the relationship between different hydrate forms.





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